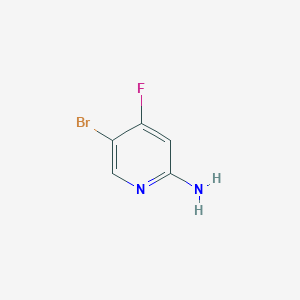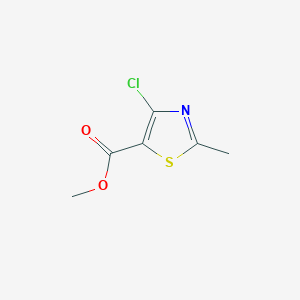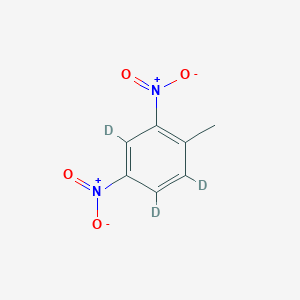
2-Fluoro-N-methyl-4-nitrobenzamide
Descripción general
Descripción
“2-Fluoro-N-methyl-4-nitrobenzamide” is a chemical compound with the molecular formula C8H7FN2O3 . It has a molecular weight of 198.15 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Fluoro-N-methyl-4-nitrobenzamide” is 1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
“2-Fluoro-N-methyl-4-nitrobenzamide” is a solid at room temperature . It has a predicted boiling point of 337.1±32.0 °C . The compound has a density of 1.358 and a predicted pKa of 12.77±0.46 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: 2-Fluoro-N-methyl-4-nitrobenzamide can be synthesized through a concise process starting from 2-fluoro-4-nitrotoluene. This involves oxidation with potassium permanganate, followed by chlorination, amination, and hydrogenation, resulting in high yields (Xu, Xu, & Zhu, 2013) (Xu, Xu, & Zhu, 2013).
Applications in Detection and Imaging
- Fluorescence Emission Studies: N-(methylthiazol-2-yl)nitrobenzamide, a compound structurally similar to 2-Fluoro-N-methyl-4-nitrobenzamide, exhibits selective fluorescence emissions changes upon interaction with certain metal ions, useful for the detection and discrimination of these ions (Phukan, Goswami, & Baruah, 2015) (Phukan, Goswami, & Baruah, 2015).
- Positron Emission Tomography (PET) Imaging: Related compounds, like 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, have been developed for PET imaging, particularly for imaging metabotropic glutamate receptor subtype 1 (mGluR1), indicating potential applications in neurological imaging (Yamasaki et al., 2011) (Yamasaki et al., 2011).
Potential in Drug Development
- Role in Antagonist Synthesis: It has been used in the synthesis of compounds like MDV3100, an androgen receptor antagonist, demonstrating its utility in the development of pharmacologically active compounds (Li Zhi-yu, 2012) (Li Zhi-yu, 2012).
- Cancer Imaging: F-18 labeled fluoroarylvaline derivatives, including compounds structurally related to 2-Fluoro-N-methyl-4-nitrobenzamide, have shown potential as PET imaging agents for tumor detection (Qiao et al., 2009) (Qiao et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-N-methyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRZEVFBBAKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702697 | |
| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-methyl-4-nitrobenzamide | |
CAS RN |
915087-24-0 | |
| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B1442302.png)
![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)
![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)










![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)